Enantioselective Resolution: >99% ee for Cbz-Protected vs. 86% ee for Unprotected 3-Aminopyrrolidine
In a head-to-head kinetic resolution study using ω-transaminases, 1-N-Cbz-protected 3-aminopyrrolidine achieved >99% enantiomeric excess (ee) at 50% conversion. In contrast, the unprotected 3-aminopyrrolidine substrate yielded only 86% ee under comparable conditions [1]. This represents a 13-percentage-point improvement in enantioselectivity attributable solely to the Cbz protection strategy.
| Evidence Dimension | Enantiomeric excess (ee) in ω-transaminase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Unprotected 3-aminopyrrolidine (86% ee) |
| Quantified Difference | >13 percentage points improvement |
| Conditions | ω-Transaminase-catalyzed kinetic resolution at 50% conversion |
Why This Matters
Higher enantioselectivity translates directly to higher yield of the desired enantiomer, reduced waste, and lower cost of purification in the production of chiral pharmaceutical intermediates.
- [1] Höhne, M., Robins, K., & Bornscheuer, U. T. (2008). A Protection Strategy Substantially Enhances Rate and Enantioselectivity in ω-Transaminase-Catalyzed Kinetic Resolutions. Advanced Synthesis & Catalysis, 350(6), 807-812. https://doi.org/10.1002/adsc.200800030 View Source
